molecular formula C8H9BO2 B6223087 (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 1388265-63-1

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B6223087
CAS No.: 1388265-63-1
M. Wt: 148
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Description

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing organic compound. It is a chiral molecule with a specific three-dimensional arrangement, making it an interesting subject for various chemical and biological studies. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications.

Properties

CAS No.

1388265-63-1

Molecular Formula

C8H9BO2

Molecular Weight

148

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert it into different boron-containing alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various esters or ethers.

Scientific Research Applications

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s boron content makes it useful in studying boron metabolism and its effects on biological systems.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can modulate enzyme activity, protein function, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-methylglutamate: Another chiral boron-containing compound with similar stereochemistry.

    (2R,3S)-2,3-dibromobutane: A compound with similar stereochemistry but different functional groups.

Uniqueness

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific three-dimensional arrangement and the presence of a boron atom. This combination allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications, distinguishing it from other similar compounds.

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